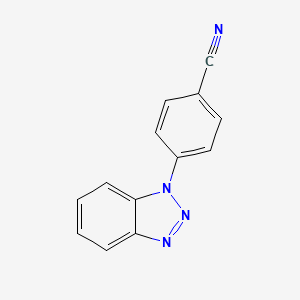

4-(Benzotriazol-1-yl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(benzotriazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4/c14-9-10-5-7-11(8-6-10)17-13-4-2-1-3-12(13)15-16-17/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMPCBBSLDFJLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

MD simulations can model how the molecule interacts with solvent molecules, providing insights into its solubility and the stability of different conformations in solution. researchgate.net Furthermore, these simulations can be used to investigate intermolecular interactions in the solid state, helping to explain crystal packing forces, which for similar compounds can be dominated by van der Waals contacts. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. unn.edu.ngderpharmachemica.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. unn.edu.ng Theoretical calculations often show a strong correlation with experimental shifts, and any discrepancies can be influenced by solvent effects, which can also be modeled. unn.edu.ng

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its vibrational modes. researchgate.netderpharmachemica.com The calculated frequencies are often systematically higher than experimental values, so they are typically scaled by an empirical factor to improve agreement with experimental data. derpharmachemica.com This analysis allows for the assignment of specific vibrational modes to the observed peaks in experimental spectra. researchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data

| Spectrum Type | Experimental Value | Calculated Value |

| ¹H NMR | δ 7.8 ppm | δ 7.7 ppm |

| ¹³C NMR | δ 135 ppm | δ 134 ppm |

| IR Frequency | 2230 cm⁻¹ (C≡N stretch) | 2245 cm⁻¹ (unscaled) |

Note: This table presents hypothetical data to illustrate the typical correlation between experimental and DFT-calculated spectroscopic values. These are not published data for 4-(Benzotriazol-1-yl)benzonitrile.

Conformational Analysis and Energy Landscapes via Computational Methods

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. For molecules with rotatable bonds, computational methods can be used to map the potential energy surface (PES) as a function of specific dihedral angles.

For this compound, the key conformational feature is the rotation around the single bond connecting the benzotriazole (B28993) and benzonitrile (B105546) rings. A PES scan would reveal the most stable conformation (the global energy minimum) and the energy barriers to rotation. In a structurally related compound, 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile, which has a methylene linker, the dihedral angle between the benzotriazole and benzene (B151609) rings was experimentally determined to be 69.03°. nih.govnih.gov While this provides an interesting reference, the direct linkage in this compound would lead to a different preferred conformation due to steric hindrance and electronic effects.

Prediction of Reaction Pathways and Transition States in Organic Transformations

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions involving this compound. Through the use of quantum chemical methods, particularly Density Functional Theory (DFT), researchers can model reaction mechanisms, identify transient intermediates, and characterize the high-energy transition states that govern the rate and outcome of organic transformations. While specific computational studies detailing the reaction pathways of this compound are not extensively available in the current body of literature, the principles and methodologies can be understood from studies on related benzotriazole derivatives. These investigations offer a framework for predicting how this compound might behave in various chemical environments.

Theoretical studies are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface (PES) of a given reaction. The PES is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. Reactants and products reside in energy minima on this surface, while the pathway between them proceeds through a saddle point, which corresponds to the transition state. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that dictates the reaction kinetics.

For benzotriazole derivatives, computational studies have been employed to support experimental findings in their synthesis and transformations. For instance, in the synthesis of 1H-benzotriazole-1-carboximidamides, computational analysis was used to elucidate the energy profile and transition states, thereby corroborating the experimental data. Such studies typically involve optimizing the geometries of reactants, products, and transition states and then calculating their relative energies.

One common transformation involving benzotriazole derivatives is their behavior under photolytic conditions. Photolysis of 1-substituted benzotriazoles can lead to the extrusion of molecular nitrogen (N₂), forming a 1,3-diradical intermediate. The subsequent reactions of this highly reactive species are dictated by the nature of the substituent. Computational modeling of such a process for a molecule like this compound would involve calculating the energy required for the initial N₂ extrusion and then exploring the various possible cyclization or rearrangement pathways of the resulting diradical. The calculated energy barriers for these subsequent steps would help predict the major and minor products of the reaction.

The table below illustrates the type of data that can be generated from computational investigations of a hypothetical reaction pathway, such as the nucleophilic substitution on a derivative of this compound. The values are representative and serve to demonstrate the insights that can be gained from such theoretical calculations.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameter (Transition State) |

| 1 | Reactants | 0.0 | - |

| 2 | Transition State 1 | +15.2 | C-N bond length: 2.1 Å |

| 3 | Intermediate | -5.7 | - |

| 4 | Transition State 2 | +8.9 | N-N bond rotation barrier |

| 5 | Products | -12.4 | - |

In this hypothetical reaction, computational methods would predict the energy of each stationary point along the reaction coordinate. The transition states are characterized by a single imaginary frequency in their vibrational analysis, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Furthermore, computational chemistry can predict the influence of the benzonitrile group on the reactivity of the benzotriazole moiety. The electron-withdrawing nature of the nitrile group can affect the stability of intermediates and the energy of transition states, thereby influencing reaction rates and regioselectivity. DFT calculations can quantify these electronic effects through population analysis and molecular orbital analysis.

Chemical Reactivity and Mechanistic Studies of 4 Benzotriazol 1 Yl Benzonitrile

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, with the carbon atom being electrophilic. This inherent electrophilicity makes it susceptible to attack by nucleophiles.

Nucleophilic Additions and Cycloadditions

Nucleophilic addition to the nitrile group is a fundamental reaction class. A wide array of nucleophiles can attack the electrophilic carbon, leading to the formation of an intermediate imine anion. This intermediate can then be protonated or undergo further reaction.

One of the most common examples of nucleophilic addition is the reaction with Grignard reagents (R-MgX). The addition of a Grignard reagent to 4-(Benzotriazol-1-yl)benzonitrile would be expected to form an imine anion, which upon acidic workup, would yield a ketone. This reaction provides a valuable method for the formation of new carbon-carbon bonds.

The nitrile group can also participate in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions with nitrile oxides can occur, leading to the formation of five-membered heterocyclic rings.

Table 1: Examples of Nucleophilic Addition and Cycloaddition Reactions of Nitriles

| Reaction Type | Reagent | Intermediate | Final Product |

|---|---|---|---|

| Grignard Reaction | Ethylmagnesium bromide | Imine anion | 4-(Benzotriazol-1-yl)propiophenone |

| Reduction | Lithium aluminum hydride | Imine anion | 4-(Benzotriazol-1-yl)benzylamine |

| 1,3-Dipolar Cycloaddition | Benzonitrile (B105546) oxide | - | Substituted oxadiazole |

Hydrolysis and Amidation Pathways

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. This transformation proceeds through an amide intermediate, 4-(Benzotriazol-1-yl)benzamide. The reaction is initiated by the nucleophilic attack of water (in acidic media after protonation of the nitrile nitrogen) or a hydroxide (B78521) ion (in basic media) on the nitrile carbon. Careful control of reaction conditions, such as temperature and reaction time, can sometimes allow for the isolation of the intermediate amide.

Table 2: Hydrolysis of this compound

| Conditions | Intermediate | Final Product |

|---|---|---|

| Acidic (e.g., H₂SO₄, H₂O, heat) | 4-(Benzotriazol-1-yl)benzamide | 4-(Benzotriazol-1-yl)benzoic acid |

| Basic (e.g., NaOH, H₂O, heat) | 4-(Benzotriazol-1-yl)benzamide | 4-(Benzotriazol-1-yl)benzoate salt |

Reactivity of the Benzotriazole (B28993) Moiety

The benzotriazole ring system is a stable heterocyclic moiety, but it also possesses reactive sites, particularly the nitrogen atoms of the triazole ring.

N-Alkylation and N-Acylation Reactions

The benzotriazole moiety can undergo N-alkylation, though in this compound, the N1 position is already substituted. Alkylation of benzotriazole itself typically yields a mixture of N1 and N2 isomers. In the case of this compound, further alkylation would likely lead to the formation of a quaternary benzotriazolium salt.

N-acylation of benzotriazole is a well-established reaction, often utilizing acyl chlorides or acid anhydrides. N-acylbenzotriazoles are stable, crystalline solids that are useful as acylating agents. While the N1 position of this compound is blocked, reactions with strong acylating agents under forcing conditions might lead to the formation of an N-acylbenzotriazolium salt.

Photochemical Rearrangements of the Benzotriazole Ring

Benzotriazole and its derivatives are known to undergo photochemical rearrangements. Upon irradiation with UV light, 1-substituted benzotriazoles can extrude molecular nitrogen (N₂) to form a diradical intermediate. This highly reactive intermediate can then undergo various intramolecular reactions, such as cyclization or rearrangement, to yield new carbocyclic or heterocyclic products. The specific outcome of the photolysis of this compound would depend on the reaction conditions and the stability of the potential intermediates.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The two aromatic rings in this compound, the benzene (B151609) ring of the benzotriazole moiety and the benzonitrile ring, can potentially undergo substitution reactions.

The benzonitrile ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrile group. Electrophilic attack, if it occurs, would be directed to the meta position relative to the nitrile group.

The benzene ring of the benzotriazole moiety is part of a fused heterocyclic system. The reactivity of this ring towards electrophilic substitution is influenced by the triazole ring. Nitration of benzotriazole itself, for instance, has been shown to occur on the benzene ring. chemicalbook.com

Nucleophilic aromatic substitution is also a possibility, particularly on the benzonitrile ring if a suitable leaving group is present at the ortho or para position to the activating nitrile group. In the case of this compound, the benzotriazole group itself could potentially act as a leaving group under certain nucleophilic conditions. There are also examples of nucleophilic substitution of bromo and nitro groups on phthalonitrile (B49051) rings that also contain a benzotriazole substituent.

Heterocycle Ring-Opening and Ring-Closure Transformations

The benzotriazole ring in this compound can undergo ring-opening reactions, primarily through the cleavage of the N1-N2 or N2-N3 bonds of the triazole moiety. This process can be initiated to form versatile reactive intermediates. A key transformation is the Dimroth-type equilibrium, which involves the ring-opening of the 1,2,3-triazole ring to form an ortho-amino arenediazonium or an α-diazo-imine species nih.gov. This reactivity has been increasingly explored for the synthesis of a variety of heterocyclic compounds nih.gov.

Under thermal or photochemical conditions, 1-substituted-1H-benzotriazoles are known to eliminate a molecule of nitrogen (N₂), generating a 1,3-diradical intermediate. This intermediate is a critical precursor for various ring-closure transformations. In the case of 1-aryl substituted benzotriazoles, this diradical can undergo intramolecular cyclization to yield carbazole (B46965) derivatives. This reaction provides a synthetically valuable route to this important class of heterocyclic compounds. The photolysis of 1-arylbenzotriazoles, for instance, has been shown to produce carbazoles through the formation of an intermediate biradical which then cyclizes.

The following table summarizes the key ring-opening and ring-closure transformations observed for 1-arylbenzotriazoles, which are analogous to the expected reactivity of this compound.

| Transformation Type | Initiating Condition | Key Intermediate | Primary Product |

| Dimroth-type Rearrangement | Thermal/Acidic/Basic | ortho-amino arenediazonium / α-diazo-imine | Isomeric triazoles, other heterocycles |

| Denitrogenative Cyclization | Thermal/Photochemical | 1,3-Diradical | Carbazoles |

It is important to note that the efficiency and selectivity of these transformations can be influenced by the nature of the substituent on the 1-aryl group. The electron-withdrawing nature of the cyano group in this compound is expected to impact the stability of the diradical intermediate and potentially influence the quantum yield and reaction rate of the cyclization process.

Mechanistic Investigations of Derived Reactions and Intermediates

The mechanistic understanding of the reactions of this compound is largely extrapolated from studies on analogous 1-arylbenzotriazoles. The central feature of these mechanisms is the formation of high-energy intermediates upon thermal or photochemical activation.

Thermolysis and Photolysis:

The thermolysis or photolysis of 1-arylbenzotriazoles proceeds via the extrusion of molecular nitrogen to form a singlet 1,3-diradical intermediate. This diradical exists as a resonance hybrid of a nitrene and a carbene structure. The primary fate of this intermediate is intramolecular cyclization onto the adjacent aryl ring to form a dihydrocarbazole, which then aromatizes to the corresponding carbazole.

The proposed mechanism for the formation of a carbazole from a 1-arylbenzotriazole is depicted below:

Nitrogen Extrusion: Upon heating or irradiation, the benzotriazole ring loses a molecule of N₂.

1-Arylbenzotriazole → 1,3-Diradical + N₂

Intramolecular Cyclization: The resulting 1,3-diradical undergoes intramolecular electrophilic attack on the adjacent aryl ring.

1,3-Diradical → Dihydrocarbazole intermediate

Aromatization: The dihydrocarbazole intermediate loses a hydrogen atom to yield the stable aromatic carbazole.

Dihydrocarbazole intermediate → Carbazole + H•

The presence of the electron-withdrawing 4-cyano group on the phenyl ring in this compound is anticipated to influence the electrophilicity of the diradical intermediate. This could potentially affect the rate and regioselectivity of the cyclization step.

Dimroth Rearrangement:

The Dimroth rearrangement of 1-substituted benzotriazoles involves a ring-opening to a diazo intermediate, followed by a ring-closure to form a different, more stable triazole isomer. While this is a common reaction for many triazoles, for 1-arylbenzotriazoles, the denitrogenative pathway often predominates under pyrolytic or photolytic conditions. However, under certain conditions, particularly with acid or base catalysis, the Dimroth equilibrium can be established, leading to different reaction outcomes.

Exploration of Photophysical and Electronic Properties for Advanced Materials Research

Absorption and Emission Spectroscopy: Electronic Transitions and Fluorescence Quantum Yields

The interaction of 4-(Benzotriazol-1-yl)benzonitrile with light is characterized by its absorption and emission spectra. Absorption of ultraviolet (UV) light promotes the molecule from its ground electronic state to an excited state. These transitions are typically π → π* in nature, involving the delocalized electrons of the aromatic system. The specific wavelengths of maximum absorption (λmax) are dictated by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Upon relaxation from the excited state, the molecule can emit light through fluorescence. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. In many benzotriazole (B28993) derivatives, particularly those not designed for fluorescence, the quantum yield can be quite low due to the prevalence of efficient non-radiative decay pathways. nih.gov However, strategic molecular design can enhance fluorescence. For instance, in related donor-acceptor systems incorporating benzonitrile (B105546), quantum yields can be significant.

Below is a table of photophysical data for representative benzotriazole-based compounds, illustrating the range of observed properties.

| Compound/Analogue | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Carbazole-Benzonitrile Derivative (3-CzPB) | Dichloromethane (B109758) | 337 | 385 | 0.88 |

| Carbazole-Benzonitrile Derivative (4-CzPB) | Dichloromethane | 340 | 402 | 0.16 |

| Benzotriazole-Amino Acid Analogue | Tetrahydrofuran | 256 | 449 | Not Reported |

| Benzotriazole-Amino Acid Analogue | Methanol | 256 | 509 | Not Reported |

This table presents data for analogue compounds to illustrate typical photophysical properties of related molecular structures. Data sourced from studies on advanced organic materials. researchgate.netrsc.org

Excited-State Dynamics and Lifetimes

Once photoexcited, the molecule's energy is dissipated through a combination of radiative (fluorescence, phosphorescence) and non-radiative processes (internal conversion, intersystem crossing). The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

For many benzotriazole derivatives, especially those used as UV stabilizers like Tinuvin-P, the excited-state dynamics are dominated by extremely fast non-radiative decay. nih.gov These molecules are engineered to convert absorbed UV energy into harmless thermal energy, a process often involving rapid internal conversion facilitated by conical intersections, leading to ultrashort excited-state lifetimes on the order of femtoseconds to picoseconds. nih.govresearchgate.net This rapid deactivation pathway protects materials from photodegradation. nih.gov In contrast, for fluorescent benzotriazole derivatives, the radiative decay pathway is more competitive, resulting in longer lifetimes, typically in the nanosecond range.

Solvatochromism and Environmental Sensitivity of Optical Properties

Solvatochromism is the phenomenon where a substance's color, and more specifically its absorption or emission spectra, changes with the polarity of the solvent. This effect is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon electronic excitation, a hallmark of intramolecular charge transfer (ICT). ias.ac.in

For this compound, the benzonitrile group acts as an electron acceptor and the benzotriazole can be part of the π-conjugated donor system. Upon excitation, a shift of electron density from the benzotriazole region to the benzonitrile region can occur, creating an excited state with a larger dipole moment than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. researchgate.net This sensitivity to the local environment makes such compounds valuable as fluorescent probes for studying the polarity of microenvironments, such as in polymers or biological systems.

The table below illustrates the expected emission shifts for a molecule with charge-transfer character in solvents of varying polarity.

| Solvent | Polarity (Dielectric Constant) | Expected Emission Maximum |

| n-Hexane | Low (~1.9) | Shorter Wavelength (Blue-shifted) |

| Tetrahydrofuran | Medium (~7.6) | Intermediate Wavelength |

| Acetonitrile | High (~37.5) | Longer Wavelength (Red-shifted) |

Charge Transfer Characteristics within the Molecular Framework

The concept of intramolecular charge transfer (ICT) is central to understanding the electronic properties of this compound. The molecule can be described as a D-π-A system, where the benzotriazole moiety can function as part of the donor (D) system, the benzonitrile is the acceptor (A), and they are connected through a π-conjugated framework.

Upon photoexcitation, the molecule can initially populate a locally excited (LE) state, which retains a charge distribution similar to the ground state. nih.gov In polar environments, the molecule can then relax into a lower-energy ICT state, characterized by a significant separation of charge. This process is often associated with a twisting motion around the bond connecting the donor and acceptor groups. The dual fluorescence observed in classic ICT molecules like 4-(dimethylamino)benzonitrile (DMABN) arises from emission from both the LE and ICT states. nih.gov For this compound, the degree of charge transfer and the potential for dual fluorescence would strongly depend on the solvent polarity and the specific electronic coupling between the two ring systems.

Design Principles for Tunable Photophysical Properties in Analogues

The photophysical properties of this compound analogues can be systematically tuned through rational chemical design. This allows for the development of materials tailored for specific applications, such as OLEDs or fluorescent sensors. Key design strategies include:

Modifying Donor and Acceptor Strength: The energy of the charge-transfer state can be precisely controlled by introducing electron-donating or electron-withdrawing substituents onto either the benzotriazole or benzonitrile rings. Attaching stronger electron-donating groups to the benzotriazole moiety or stronger electron-withdrawing groups to the benzonitrile ring will lower the energy of the ICT state, typically resulting in red-shifted absorption and emission. nih.gov

Extending π-Conjugation: Increasing the size of the conjugated π-electron system by adding more aromatic rings or other conjugated linkers generally leads to a bathochromic (red) shift in both absorption and emission spectra.

Controlling Molecular Rigidity: The fluorescence quantum yield can often be enhanced by rigidifying the molecular structure. nih.gov This can be achieved by introducing bridging atoms or bulky groups that restrict torsional motions, which are often coupled to non-radiative decay pathways.

Varying Linkage Position: The electronic coupling between the donor and acceptor moieties can be altered by changing their connection points. For example, linking a donor group at the 3-position versus the 4-position of a phenoxy linker attached to a benzonitrile acceptor has been shown to dramatically impact quantum efficiency in host materials for OLEDs. rsc.org

Through the application of these principles, new classes of benzotriazole-borane compounds and carbazole-benzonitrile derivatives have been developed with stable, strong, and tunable fluorescence emissions for a variety of applications. rsc.orgrsc.org

Applications and Advanced Materials Science Integration

Role as a Building Block in Complex Heterocyclic Synthesis

The benzotriazole (B28993) unit is a well-established synthetic auxiliary, and its presence in 4-(Benzotriazol-1-yl)benzonitrile makes this compound a valuable precursor for the construction of more elaborate heterocyclic systems. The carbon-nitrogen bonds involving the triazole ring are amenable to cleavage under specific conditions, allowing for the introduction of new functionalities and the formation of complex ring systems.

Synthesis of Polycyclic Aromatic Nitrogen Heterocycles

The benzotriazole methodology has been successfully employed in the synthesis of various polycyclic aromatic nitrogen heterocycles (PANHs), such as quinolines. nih.govresearchgate.netmdpi.comresearchgate.netiipseries.org While direct synthesis from this compound is a subject for further research, the established reactivity patterns of benzotriazole derivatives suggest its potential as a key intermediate. For instance, N-substituted benzotriazoles can react with enolizable aldehydes to form tetrahydroquinolines, which can be further aromatized to quinolines. researchgate.net The 4-cyanophenyl substituent in this compound would be carried through this synthetic sequence, leading to quinolines bearing a cyanophenyl group, a valuable pharmacophore in its own right.

Furthermore, the synthesis of acridine (B1665455) derivatives, another important class of PANHs, has been achieved using triazole-containing precursors. nih.gov This opens up the possibility of utilizing this compound in similar synthetic strategies to access novel acridine-based structures with potential applications in medicinal chemistry and materials science.

Preparation of Ligands for Coordination Chemistry and Catalysis

Benzotriazole and its derivatives are recognized as effective ligands in coordination chemistry, capable of coordinating with a variety of metal centers. researchgate.netrsc.orgscilit.comresearchgate.net The resulting metal complexes have shown significant catalytic activity in a range of organic transformations, including cross-coupling reactions. The this compound scaffold, with its multiple nitrogen atoms and aromatic rings, presents an attractive platform for the design of novel ligands.

The benzotriazole moiety can act as a bidentate or monodentate ligand, coordinating to metal ions through its nitrogen atoms. researchgate.net The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by the substituent on the phenyl ring. The electron-withdrawing nature of the nitrile group in this compound can influence the electron density at the metal center, thereby modulating its reactivity.

Research has demonstrated the utility of benzotriazole-based ligands in copper- and palladium-catalyzed C-N and C-C bond-forming reactions. researchgate.net These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The development of new ligands based on the this compound framework could lead to catalysts with enhanced activity, selectivity, and stability.

| Metal Catalyst | Ligand Type | Application |

| Copper(I) | Benzotriazole | Cross-coupling of terminal alkynes |

| Palladium(II) | Biarylphosphine with Benzotriazole derivative | Cross-coupling of benzylic alcohols with arylboronic acids |

| Copper(II) | Benzotriazole-based | Azide-alkyne cycloaddition (Click Chemistry) |

| Zinc(II) | 1-methylbenzotriazole | Potential catalytic applications |

Potential in Optoelectronic Materials Research

The electronic structure of this compound, featuring a donor-acceptor (D-A) type arrangement with the benzotriazole as a potential donor and the cyanophenyl group as an acceptor, makes it a promising candidate for investigation in optoelectronic materials.

Development of Fluorescent Probes and Sensors

The development of fluorescent materials from benzotriazole derivatives has been an active area of research. researchgate.netacs.orgrsc.org The incorporation of electron-rich substituents onto the benzotriazole ring system can lead to compounds with strong fluorescence and large Stokes shifts, which are desirable properties for fluorescent probes. researchgate.netacs.org The modular nature of this compound allows for systematic modifications to tune its photophysical properties. For instance, functionalization of the benzotriazole or phenyl rings could lead to new derivatives with tailored absorption and emission characteristics, making them suitable for sensing specific analytes or for use in bioimaging. acs.org The synthesis of stable four-coordinated benzotriazole-borane compounds with tunable fluorescence emission further underscores the potential of the benzotriazole core in developing novel fluorescent materials. rsc.org

Components in Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells (OSCs) (focused on molecular design)

The donor-acceptor architecture inherent in this compound is a key design principle for materials used in organic light-emitting diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF) emitters. beilstein-journals.orgrsc.orgresearchgate.netsemanticscholar.orgnih.gov TADF materials enable highly efficient OLEDs by harvesting both singlet and triplet excitons. The benzonitrile (B105546) moiety is a known electron-accepting component in TADF emitters. beilstein-journals.orgnih.gov By pairing it with an appropriate donor, such as a carbazole (B46965) or a related electron-rich system that could be analogous to the benzotriazole unit, it is conceivable to design novel TADF emitters based on the this compound scaffold.

The design would focus on achieving a small singlet-triplet energy splitting (ΔEST) to facilitate reverse intersystem crossing. The modular synthesis of such compounds would allow for the systematic tuning of the electronic properties to optimize the emission color and efficiency. While direct application of this compound in OLEDs has not been extensively reported, its structural motifs are highly relevant to the ongoing development of next-generation organic electronic materials.

| Optoelectronic Application | Key Molecular Feature | Relevant Compound Class |

| Fluorescent Probes | Tunable emission, large Stokes shifts | Benzotriazole-derived α-amino acids, Benzotriazole-boranes |

| OLEDs (TADF Emitters) | Donor-Acceptor architecture, small ΔEST | Benzonitrile-based emitters, Carbazole-benzonitrile systems |

Intermediates in the Synthesis of Pharmacologically Relevant Scaffolds (Structural Research)

The benzotriazole nucleus is a well-recognized pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. gsconlinepress.comnih.govcurrentopinion.beresearchgate.net The this compound structure serves as a versatile starting point for the synthesis of novel, pharmacologically active compounds.

The benzotriazole moiety can act as a bioisostere for other heterocyclic systems, and its presence can enhance the binding affinity of a molecule to its biological target. nih.gov The nitrile group, on the other hand, is a common functional group in medicinal chemistry, often involved in hydrogen bonding interactions with protein targets or serving as a precursor for other functional groups like amines or carboxylic acids.

Research has shown that benzotriazole-containing quinolines exhibit pronounced cancer cell growth inhibitory effects. mdpi.com Furthermore, benzotriazol-acrylonitriles have demonstrated potent tubulin inhibition, a mechanism relevant to cancer chemotherapy. nih.govresearchgate.netclockss.org These findings highlight the potential of using this compound as a scaffold to develop new anticancer agents. The combination of the benzotriazole and benzonitrile moieties within a single molecule provides a unique starting point for the design of novel inhibitors of various enzymes and receptors. currentopinion.be

| Pharmacological Activity | Target Scaffold | Key Structural Feature |

| Anticancer | Quinoline | Benzotriazole substitution |

| Anticancer | Acrylonitrile | Benzotriazole-acrylonitrile core |

| Antimicrobial | Various heterocycles | Benzotriazole as a pharmacophore |

| Anti-inflammatory | Various heterocycles | Benzotriazole derivatives |

Self-Assembly and Supramolecular Chemistry Applications

The molecular architecture of this compound, featuring both a hydrogen-bond-accepting benzotriazole moiety and a polar nitrile group on a rigid aromatic framework, predisposes it to participate in a variety of non-covalent interactions. These interactions are the driving forces behind its self-assembly into ordered supramolecular structures, a field of significant interest in crystal engineering and the development of advanced materials. The study of how this molecule organizes in the solid state provides critical insights into its potential for creating functional supramolecular assemblies.

The self-assembly of this compound and its derivatives is primarily governed by a combination of weak intermolecular forces, including hydrogen bonds, π-π stacking, and dipole-dipole interactions. The benzotriazole ring, with its nitrogen atoms, is a potent hydrogen bond acceptor. researchgate.netgsconlinepress.com This is complemented by the nitrile group, which can also participate in hydrogen bonding and other electrostatic interactions. numberanalytics.com

Research into the crystal structures of closely related benzotriazole derivatives reveals common self-assembly motifs. For instance, weak C-H···N and C-H···O hydrogen bonds are frequently observed, playing a crucial role in the packing of molecules in the crystal lattice. researchgate.netrsc.org These interactions, though individually weak, collectively contribute to the stability and specific geometry of the resulting supramolecular architectures. The aromatic rings of the benzotriazole and benzonitrile components also facilitate π-π stacking interactions, further directing the assembly process. nih.gov

In the context of supramolecular chemistry, specific and predictable intermolecular interactions are known as supramolecular synthons. researchgate.net For molecules containing benzotriazole and nitrile functionalities, several synthons can be anticipated. The benzotriazole moiety can form robust heterosynthons with complementary functional groups, such as carboxylic acids, through N-H···O or O-H···N hydrogen bonds. researchgate.net While this compound itself lacks a hydrogen bond donor, its nitrogen atoms can readily interact with donor groups in co-crystallization experiments, leading to the formation of multi-component supramolecular systems.

The nitrile group is a versatile functional group in supramolecular chemistry, known for its ability to form a range of non-covalent interactions. numberanalytics.com Aromatic nitriles can serve as building blocks for various materials due to their reactivity and the specific orientation imparted by the linear cyano group. numberanalytics.comnih.gov

While specific studies on the liquid crystal or hydrogel formation of this compound are not extensively documented, the structural motifs present in the molecule are found in compounds known to exhibit such properties. The combination of a rigid core and specific interaction sites is a hallmark of molecules that form liquid crystals. Similarly, the balance of hydrophilic (benzotriazole) and hydrophobic (benzene rings) character, along with hydrogen bonding capabilities, are key features of low molecular weight organogelators. nih.gov The potential for aromatic-aromatic interactions to induce self-assembly into nanofibers and hydrogels has been demonstrated in other systems and is a plausible avenue for the application of this compound. nih.gov

The integration of this compound into advanced materials science is largely theoretical at this stage but is based on the established properties of its constituent functional groups. Benzotriazole derivatives are known for their applications in various fields, including as corrosion inhibitors and UV stabilizers, and are increasingly explored in medicinal chemistry and materials science for their diverse functionalities. gsconlinepress.comnih.gov The principles of crystal engineering and an understanding of non-covalent interactions are vital for designing new materials with desired properties, such as specific electronic or optical responses, based on the self-assembly of molecules like this compound. nih.govias.ac.in

Interactive Data Table: Crystallographic and Supramolecular Interaction Data for Related Benzotriazole Derivatives

| Compound | Key Intermolecular Interactions | Supramolecular Motif | Reference |

| 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone | C-H···O hydrogen bonds | Inversion dimers forming R2(12) loops | researchgate.net |

| 5,6-dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole | C-H···N interactions | Polymorphic forms with varied packing | nih.gov |

| 1H-Benzotriazole co-crystals with hydroxybenzoic acids | O-H···O, N-H···O, O-H···N, C-H···O, C-H···π, π···π | R2(7) and R2(8) heterosynthons | researchgate.net |

Structure Reactivity and Structure Property Relationship Studies

Impact of Substituent Effects on Reactivity and Electronic Characteristics

The electronic properties and reactivity of the 4-(Benzotriazol-1-yl)benzonitrile scaffold can be significantly altered by the introduction of various substituent groups. These modifications on either the benzotriazole (B28993) or the benzonitrile (B105546) ring can enhance or diminish the molecule's inherent characteristics.

The benzotriazole moiety itself can act as an electron donor. nih.gov The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the benzotriazole ring has been shown to modulate the biological and electronic properties of related compounds. For instance, in some benzotriazole derivatives, the presence of electron-donating groups like methoxy (B1213986) and hydroxyl has been linked to higher antioxidant activity. researchgate.net Conversely, the introduction of electron-withdrawing groups such as nitro, chloro, or fluoro moieties can increase the antimycotic activity of certain benzotriazole compounds. nih.gov Specifically, substitutions at position 5 of the benzotriazole ring with EWGs have been found to be beneficial for some biological activities, while the same substitutions at position 6 resulted in less potent compounds. nih.gov

Similarly, the benzonitrile ring is sensitive to substituent effects. Theoretical calculations on benzonitrile derivatives have demonstrated that the introduction of various groups, including methoxy, methyl, hydroxyl, amino, fluorine, and nitro groups, at the para, meta, and ortho positions leads to regular variations in their geometrical and electronic properties. pku.edu.cn In the broader context of triazole derivatives, the strength of the electron-withdrawing substituent on the acceptor fragment can influence the compound's ionization potential and electron affinity. nih.govacs.org For example, a stronger electron-withdrawing character generally leads to a deeper electron affinity. nih.govacs.org

The reactivity in certain reactions, such as Diels-Alder cycloadditions, is also influenced by substituents. While often explained by frontier molecular orbital (FMO) theory, recent studies on tetrazines suggest that factors like Pauli repulsion and distortion energy play a more significant role in reactivity differences. nih.gov Mono-substituted derivatives, for instance, can exhibit high reactivity due to decreased Pauli repulsion. nih.gov

Table 1: Impact of Substituent Groups on Benzotriazole Derivatives

| Substituent Type | Position on Benzotriazole Ring | Observed Effect on Properties |

| Electron-Donating (e.g., -OCH3, -OH) | Not specified | Increased antioxidant activity in some derivatives researchgate.net |

| Electron-Withdrawing (e.g., -NO2, -Cl, -F) | Position 5 | Increased antimycotic activity in certain compounds nih.gov |

| Electron-Withdrawing (e.g., -NO2, -Cl, -F) | Position 6 | Decreased potency in certain compounds nih.gov |

| Small Hydrophobic (e.g., -Cl, -CH3) | Not specified | Effective against Candida and Aspergillus species nih.gov |

Correlation of Molecular Structure with Spectroscopic Signatures

The spectroscopic characteristics of this compound and its derivatives are directly linked to their molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the compound's atomic arrangement and electronic transitions.

NMR Spectroscopy: The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For benzotriazole derivatives, the position of a substituent on the triazole ring can be determined by analyzing the chemical shifts of specific carbon atoms, such as C-3a and C-7a. researchgate.net In related benzonitrile compounds, theoretical NMR analyses using methods like the Gauge-Including Atomic Orbital (GIAO) method have shown good correlation with experimental data. nih.govresearchgate.net

IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In a study of a related benzonitrile derivative, characteristic vibrational bands were assigned using potential energy distribution (PED) analysis. nih.govresearchgate.net For instance, the C≡N stretching vibration is a key marker for the nitrile group.

UV-Vis Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The absorption and emission maxima are influenced by the electronic structure. For some triazole derivatives, the position of the emission maxima has been correlated with the acceptor strength of the molecule. nih.govacs.org Computational studies using methods like Density Functional Theory (DFT) can be employed to predict and interpret the UV-Vis spectra of these compounds. nih.govresearchgate.net

A study on 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile, a closely related structure, revealed a dihedral angle of 69.03 (6)° between the benzotriazole and benzene (B151609) ring systems, a structural feature that would influence its spectroscopic properties. nih.gov

Table 2: Spectroscopic Data for a Related Benzonitrile Derivative

| Spectroscopic Technique | Key Findings |

| FT-IR | Assignments for vibrational modes, including C-H stretching and bending, were made. researchgate.net |

| FT-Raman | Complementary vibrational data was obtained, aiding in the structural characterization. researchgate.net |

| NMR | Theoretical chemical shifts calculated by the GIAO method were in good agreement with experimental values. researchgate.net |

| UV-Vis | The electronic absorption spectrum was analyzed with the help of computational methods. researchgate.net |

Computational Validation of Structure-Activity Hypotheses

Computational chemistry plays a crucial role in understanding and predicting the structure-activity relationships (SAR) of this compound and its analogues. Methods such as Density Functional Theory (DFT) and molecular docking are employed to validate hypotheses and guide the design of new compounds.

DFT calculations can be used to determine the geometric and electronic properties of molecules. pku.edu.cnnih.govresearchgate.net For instance, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the potential for intramolecular charge transfer (ICT). nih.govacs.org In many donor-acceptor systems, the HOMO is localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting part. nih.govacs.org These calculations can help rationalize the observed electronic properties and reactivity.

Molecular docking simulations are a powerful tool for predicting the binding interactions of a molecule with a biological target, such as an enzyme or receptor. nih.gov This technique was used to design and optimize a series of 5-substituted benzotriazole derivatives as antifungal agents. nih.gov The docking scores showed a reasonable correlation with the experimentally determined antifungal activity, demonstrating the predictive power of this computational approach. nih.gov

Furthermore, computational methods can be used to study the effect of substituents on molecular properties. For example, studies on benzonitrile oligobenzonitriles have shown that different substituents lead to predictable changes in their geometrical and electronic characteristics. pku.edu.cn The MULTICASE structure-activity program has been used to identify key structural features related to the multidrug resistance-reversal activity of a diverse set of chemicals, leading to the identification of new, potent compounds. nih.gov

Designing Analogues for Enhanced Performance in Specific Applications

The insights gained from structure-activity and structure-property relationship studies are instrumental in the rational design of analogues of this compound with enhanced performance for specific applications, particularly in medicinal chemistry and materials science.

In the realm of medicinal chemistry, the benzotriazole scaffold is recognized as a "privileged" structure due to its presence in numerous biologically active compounds. researchgate.net By strategically modifying the core structure, researchers can develop new therapeutic agents. For example, the introduction of a β-amino alcohol moiety to a benzotriazole scaffold has been explored to create hybrid molecules with potentially enhanced pharmacological activity. acs.org The design of novel benzotriazole-based hybrids has also led to compounds with promising antimicrobial, antimalarial, and antitubercular properties. growingscience.com The synthesis of benzotriazole derivatives with specific substitutions has been pursued to develop potent kinase inhibitors for cancer therapy and agents to combat antibiotic-resistant bacteria. gsconlinepress.com

In materials science, the modification of the benzotriazole structure can lead to materials with tailored electrochromic and optoelectronic properties. For instance, the attachment of benzyl (B1604629) substituents to different positions on the benzotriazole ring in conjugated polymers resulted in materials with distinct electrochemical and optical characteristics. researchgate.net The synthesis of various benzotriazole derivatives is also explored for applications such as antiviral agents and corrosion inhibitors. researchgate.netresearchgate.net

The general approach involves a cycle of design, synthesis, and evaluation. Computational tools are often used in the initial design phase to predict the properties of virtual compounds. Promising candidates are then synthesized and their properties are experimentally verified. This iterative process allows for the systematic optimization of the molecular structure to achieve the desired performance characteristics.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and versatile synthetic routes to 4-(Benzotriazol-1-yl)benzonitrile and its derivatives is fundamental to advancing its application. While traditional methods for creating similar structures, such as the reaction of benzotriazole (B28993) with 4-(bromomethyl)benzonitrile in an alkaline solution, have been established, future research is geared towards more sophisticated and sustainable approaches. nih.gov

A promising avenue lies in the exploration of one-pot synthesis methodologies. For instance, a novel approach to synthesizing N-acyl benzotriazoles using acid anhydrides has been identified, with 2,2,2-trifluoroacetic anhydride (B1165640) in anhydrous dichloromethane (B109758) showing optimal results. nih.gov This method's success under mild conditions and without the need for external bases suggests its potential adaptation for the synthesis of this compound, offering high yields and ease of handling. nih.gov

Furthermore, the use of innovative catalytic systems is a key area of investigation. Metal-catalyzed coupling reactions, facilitated by benzotriazole as a sustainable and cost-effective ligand, are gaining traction. rsc.org The strong electron-donating and -accepting properties of the benzotriazole moiety make it an excellent ligand for facilitating the construction of carbon-carbon and carbon-heteroatom bonds. rsc.org Future work will likely focus on tailoring these catalytic systems to enhance the efficiency and selectivity of the synthesis of this compound. The development of microwave-assisted synthesis has also shown significant promise in reducing reaction times and improving yields for benzotriazole derivatives when compared to conventional heating methods. ijpsonline.com

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful toolkit for the predictive design of novel materials based on the this compound scaffold. Density Functional Theory (DFT) and other ab initio methods are being employed to elucidate the ground-state geometries, electronic structures, and vibrational spectra of benzotriazole derivatives. nih.gov Such studies provide critical insights into the molecule's properties and potential behavior in various applications.

For instance, DFT calculations can determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a strong indicator of a molecule's potential for intramolecular energy transfer, a crucial property for applications in optoelectronics. niscpr.res.in By systematically modifying the structure of this compound in silico, researchers can predict how substitutions on the benzotriazole or benzonitrile (B105546) rings will affect its electronic properties. This predictive power allows for the rational design of new derivatives with tailored functionalities.

Future computational work will likely focus on more complex simulations, such as modeling the interaction of this compound with other molecules and surfaces. For example, DFT studies on the adsorption of benzotriazole derivatives on metal surfaces have provided insights into their corrosion-inhibiting properties. researchgate.net Similar studies on the interaction of this compound with semiconductor or polymer interfaces could guide its integration into electronic devices.

Integration into Multifunctional Materials and Devices

The unique electronic and photophysical properties of this compound make it a prime candidate for integration into a wide array of multifunctional materials and devices. The benzotriazole moiety is a known component in polymers used for organic electronics, including electrochromics, organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). rsc.org The combination of good solubility, desirable optical and electronic properties, and synthetic versatility makes these polymers highly attractive for advanced material applications. rsc.org

Specifically, benzonitrile and its derivatives are being explored as electron-transporting host materials in blue thermally activated delayed fluorescent (TADF) OLEDs. rsc.org The incorporation of the benzonitrile unit can lead to high triplet energies and twisted molecular structures, which are beneficial for device efficiency and lifetime. rsc.org Future research will likely involve the synthesis and characterization of polymers and small molecules that incorporate the this compound unit to leverage these properties. The goal is to develop materials with enhanced performance in terms of brightness, color purity, and operational stability for next-generation displays and lighting.

Furthermore, the photochemistry of benzotriazole derivatives offers intriguing possibilities. Irradiation of benzotriazoles can generate 1,3-diradicals that undergo intermolecular cycloaddition, providing a novel route to complex heterocyclic systems with potential biological and synthetic interest. mdpi.com This reactivity could be harnessed to create photo-patternable materials or to functionalize surfaces in the fabrication of microelectronic devices.

Sustainable Synthesis and Application Methodologies

A significant thrust in modern chemistry is the development of sustainable processes that minimize environmental impact. For the synthesis of this compound, this translates to the exploration of green catalysts, solvent-free reaction conditions, and energy-efficient protocols.

The use of basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), as catalysts for the N-alkylation of benzotriazole under solvent-free conditions represents a significant step towards greener synthesis. researchgate.net This method is not only efficient but also allows for the easy recovery and reuse of the catalyst. researchgate.net Similarly, microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for the synthesis of benzotriazole derivatives compared to conventional heating methods, thereby saving energy and resources. ijpsonline.com

Looking ahead, the focus will be on combining these green chemistry principles. For example, developing a one-pot, solvent-free, microwave-assisted synthesis of this compound using a recyclable catalyst would be a major advancement. Additionally, research into the photocatalytic degradation of benzotriazole derivatives using materials like titanium dioxide (TiO2) is crucial for addressing their potential environmental persistence. mdpi.com Understanding the degradation pathways is essential for designing environmentally benign end-of-life solutions for materials and devices containing this compound. mdpi.com

Interdisciplinary Research with Biological or Engineering Sciences (Focused on Chemical Principles)

The versatile chemical nature of this compound opens up exciting opportunities for interdisciplinary research, bridging chemistry with biology and engineering. The benzotriazole scaffold is a well-established pharmacophore, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. gsconlinepress.com

A notable area of research is the development of benzotriazole-acrylonitrile derivatives as potent tubulin polymerization inhibitors. mdpi.com These compounds can disrupt the cellular cytoskeleton, making them promising candidates for anticancer therapies. Future research in this area will focus on understanding the structure-activity relationships (SAR) of this compound derivatives to optimize their interaction with biological targets. This involves a deep understanding of the chemical principles governing molecular recognition, binding affinity, and metabolic stability.

From an engineering perspective, the application of benzotriazole derivatives as corrosion inhibitors remains a significant field. gsconlinepress.com By forming a protective layer on metal surfaces, these compounds can extend the lifespan of materials in various industrial applications. Interdisciplinary studies combining electrochemistry, surface science, and computational modeling can elucidate the mechanism of this inhibition at the molecular level, enabling the design of more effective and durable protective coatings based on the this compound structure.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Benzotriazol-1-yl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, coupling benzotriazole with 4-bromobenzonitrile using a palladium catalyst (e.g., Pd(PPh₃)₄) in a DMF/water mixture at 80–100°C under inert conditions yields the product. Key variables include catalyst loading (1–5 mol%), base choice (e.g., K₂CO₃), and reaction time (12–24 hr). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Yield optimization requires monitoring by TLC or HPLC-MS to detect intermediates and byproducts .

Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 7.5–8.5 ppm, with the benzonitrile C≡N group causing deshielding. The benzotriazole protons split into distinct singlets (δ 8.1–8.3 ppm).

- X-ray Crystallography : Single-crystal studies (e.g., space group P2₁/c, R factor = 0.067) confirm the planar benzotriazole-benzenenitrile linkage and bond angles (C–N–C ≈ 120°), critical for validating synthetic accuracy .

- IR Spectroscopy : The C≡N stretch (~2225 cm⁻¹) and benzotriazole C–N stretches (~1450 cm⁻¹) are diagnostic. Discrepancies in peak positions may indicate tautomerism or impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 or NIOSH-certified). Use fume hoods for weighing and reactions.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation; if exposed, rinse eyes/skin with water for 15+ minutes and seek medical attention.

- Storage : In airtight containers at 0–6°C to prevent degradation. Stability data indicate no significant decomposition under inert atmospheres for 6+ months .

Advanced Research Questions

Q. How do computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO/LUMO energies to predict electrophilic/nucleophilic sites. The benzotriazole moiety acts as an electron-withdrawing group, lowering the LUMO (~-1.8 eV) and enhancing reactivity in cross-coupling reactions. Solvent effects (PCM model) show polar aprotic solvents (e.g., DMF) stabilize transition states. MD simulations (50 ps, NVT ensemble) assess conformational flexibility, critical for designing derivatives .

Q. What mechanistic insights explain contradictory catalytic activity in Ullmann-type coupling reactions?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., CuI vs. CuOAc) arise from ligand-metal coordination dynamics. Kinetic studies (rate = k[Cu][substrate]²) suggest a two-step oxidative addition. Competing pathways (e.g., homocoupling vs. cross-coupling) are controlled by ligand steric bulk (e.g., phenanthroline vs. DMEDA). In situ FTIR or EPR spectroscopy can detect Cu(I)/Cu(III) intermediates to validate mechanisms .

Q. How can crystal engineering strategies improve the thermal stability of this compound derivatives?

- Methodological Answer : Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) enhances packing efficiency. For example, co-formers like succinic acid increase melting points (Δmp = +20–30°C) by forming N–H···O interactions. TGA-DSC analysis (heating rate 10°C/min under N₂) quantifies decomposition thresholds. Crystal structure prediction (Morphology module in Materials Studio) identifies stable polymorphs .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- Methodological Answer :

- HPLC-MS/MS : Detect sub-ppm impurities (e.g., residual benzotriazole or bromobenzonitrile) using C18 columns and ESI+ ionization.

- NMR Dilution Experiments : ¹H NMR with cryoprobes enhances sensitivity for low-abundance species.

- Contradiction Resolution : Discrepancies between LC-MS and NMR data may arise from ion suppression or solvent artifacts. Orthogonal validation (e.g., GC-MS headspace analysis) is required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.